Lys-met formate

Description

Lysine-methionine formate (Lys-Met formate) is a dietary supplement combining the essential amino acids lysine (Lys) and methionine (Met) in a stabilized form, often used in animal nutrition to optimize growth, reproduction, and metabolic efficiency. This compound is particularly significant in poultry and livestock diets, where it enhances feed utilization, egg quality, and hatchability when provided above National Research Council (NRC) recommendations . Its cost-effectiveness compared to alternatives like L-carnitine has also been explored, with studies suggesting it may reduce reliance on expensive additives .

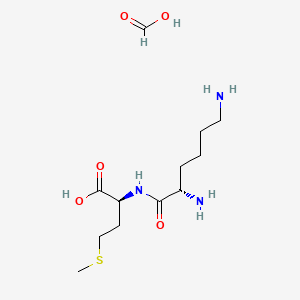

Properties

CAS No. |

103404-63-3 |

|---|---|

Molecular Formula |

C12H25N3O5S |

Molecular Weight |

323.408 |

IUPAC Name |

(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylsulfanylbutanoic acid;formic acid |

InChI |

InChI=1S/C11H23N3O3S.CH2O2/c1-18-7-5-9(11(16)17)14-10(15)8(13)4-2-3-6-12;2-1-3/h8-9H,2-7,12-13H2,1H3,(H,14,15)(H,16,17);1H,(H,2,3)/t8-,9-;/m0./s1 |

InChI Key |

HXZZLJUGWDVAGV-OZZZDHQUSA-N |

SMILES |

CSCCC(C(=O)O)NC(=O)C(CCCCN)N.C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Lys-met formate can be synthesized through the reaction of lysine and methionine in the presence of formic acid. The reaction typically involves the following steps:

- Dissolution of lysine and methionine in an appropriate solvent, such as water or ethanol.

- Addition of formic acid to the solution to facilitate the formation of the formate salt.

- Stirring the mixture at a controlled temperature, usually around room temperature, for a specific period to ensure complete reaction.

- Isolation of the product by filtration or crystallization, followed by drying to obtain the pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors and automated systems to ensure high yield and purity. The process may include:

- Large-scale dissolution of lysine and methionine in industrial-grade solvents.

- Controlled addition of formic acid using automated dosing systems.

- Continuous stirring and monitoring of reaction parameters such as temperature, pH, and concentration.

- Use of filtration and crystallization equipment to isolate and purify the final product.

Chemical Reactions Analysis

Structural and Fragmentation Characteristics

Lys-Met (C₁₁H₂₃N₃O₃S) is a dipeptide composed of lysine (Lys) and methionine (Met) residues linked via a peptide bond1. When protonated or complexed with formate, its fragmentation pathways are influenced by:

-

Collision-induced dissociation (CID) : Dominant cleavage at the peptide bond (C–N) and side-chain losses.

-

Formate interactions : Potential stabilization of protonation sites or participation in electron-transfer reactions2.

Table 1: Key Fragmentation Pathways of Protonated Lys-Met (CID-MS/MS)31

| m/z (Observed) | Fragment Identity | Reaction Pathway |

|---|---|---|

| 277.39 | [Lys-Met + H]⁺ | Intact protonated dipeptide |

| 130.08608 | [Lys – NH₃ + H]⁺ | Ammonia loss from Lys side chain |

| 102.05484 | [Met – CH₃SH + H]⁺ | Methanethiol elimination from Met |

| 84.08064 | [Lys – NH₃ – H₂O – CO + H]⁺ | Sequential loss of NH₃, H₂O, and CO |

| 56.04967 | [C₃H₆N]⁺ | Terminal hydrocarbon fragment from Lys |

Formate-Mediated Reactivity

Formate (HCOO⁻) plays dual roles in systems involving Lys-Met:

-

Substrate in enzymatic redox reactions :

-

Counterion effects :

-

Formate salts enhance solubility and stabilize protonation states in electrospray ionization (ESI)-MS analyses3.

-

Table 2: Formate Interaction Mechanisms with Lys-Met24

| Interaction Type | Role of Formate | Observed Outcome |

|---|---|---|

| Electron transfer | Substrate for FDH active site | CO₂ production; electron donation to Hdr |

| Proton stabilization | Counterion in ESI-MS | Enhanced detection of [M + H]⁺ species |

| Redox mediation | Electron donor/acceptor | Alters fragmentation pathways under CID |

Validation via Isotopic Labeling and Pseudo-MS³

High-resolution studies confirm fragmentation pathways:

-

Deuterated analogs : [Met-d₃ + D]⁺ and [Lys-d₅ + D]⁺ isolates show mass shifts consistent with NH₃ and CH₃SH losses3.

-

Pseudo-MS³ : Sequential CID of primary fragments (e.g., m/z 102.05484 → m/z 56.04967) validates proposed reaction mechanisms3.

Comparative Reactivity with Other Dipeptides

Lys-Met exhibits unique fragmentation due to:

-

Methionine’s sulfur : CH₃SH elimination distinguishes it from non-sulfur-containing dipeptides.

-

Lysine’s side chain : NH₃ loss and subsequent CO/H₂O eliminations dominate fragmentation3.

Scientific Research Applications

Lys-met formate has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound in studies of peptide synthesis and reactions.

Biology: Employed in studies of protein structure and function, as well as enzyme-substrate interactions.

Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.

Industry: Utilized in the production of specialized biochemical reagents and as an additive in various industrial processes.

Mechanism of Action

The mechanism by which Lys-met formate exerts its effects involves interactions with specific molecular targets and pathways. For example:

Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity.

Signal Transduction: this compound may modulate signal transduction pathways by interacting with receptors or other signaling molecules.

Protein Modification: The compound can participate in post-translational modifications of proteins, influencing their structure and function.

Comparison with Similar Compounds

Table 1. Comparative Effects of this compound and L-Carnitine in Poultry

This compound vs. Lys-Met-Thr Blends

Studies in calves and lambs highlight the importance of balancing Lys-Met with threonine (Thr):

- Growth Performance: In 0–2-month-old calves, a Lys:Met:Thr ratio of 100:29:70 maximized nitrogen retention, while deviations reduced average daily gain (ADG) by 10–18% . This compound alone cannot compensate for Thr deficiencies, which impair protein synthesis and feed efficiency .

- Serum Biomarkers: Calves fed Thr-deficient diets showed 20–25% lower serum total protein and glucose levels compared to balanced amino acid groups .

Table 2. Amino Acid Ratios and Growth Outcomes in Calves

| Ratio (Lys:Met:Thr) | ADG (g/day) | Nitrogen Retention (%) |

|---|---|---|

| 100:29:70 | 514–518 | 68–72 |

| 100:35:63 | 480–490 | 60–65 |

| 100:23:54 | 450–460 | 55–58 |

This compound vs. Variable Lys/Met Ratios

Optimal Lys/Met ratios vary by species and growth stage:

- Poultry : A 3.1:1 Lys/Met ratio in broilers improved triiodothyronine (T3) hormone levels by 15% and reduced feed conversion ratios (FCR) by 8% compared to unbalanced ratios .

- Ruminants : In lambs, a 3.1:1 Lys/Met ratio at 18% dietary protein increased ADG by 13–31% and reduced serum stress markers (e.g., cortisol by 20%) compared to 2.6:1 or 3.6:1 ratios .

Q & A

Q. How should researchers address discrepancies in this compound’s reported thermodynamic properties?

- Methodological Answer :

- Calorimetry : Repeat DSC measurements with standardized heating rates.

- Quantum Calculations : Compare ΔHf values from DFT with experimental data.

- Error Propagation Analysis : Quantify uncertainty in measurement tools (e.g., ±0.5°C in DSC).

Publish negative results to inform future studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.